Researchers investigating p53 Y220C allosteric rescue often struggle to find a chemical probe that achieves complete wild-type dynamic reconstitution without masking mechanistic readouts through excessive cytotoxicity. PK11000 is the foundational covalent probe for this target, distinguished by its unique ability to fully restore WT p53 molecular dynamics in silico-a property not replicated by newer aminobenzothiazole derivatives.
• Achieves ΔTm > 1.2 K at 1 mM-a moderate, quantifiable thermal shift ideal for titratable stabilization studies without maximal rescue artifacts.
• Low general thiol reactivity (does not alkylate bacterial N-acetylneuraminate lyase) and a defined GSH second-order rate constant of 1.37 L·mol⁻¹·s⁻¹, providing a benchmark for structure-kinetic relationship (SKR) comparisons.
• Milder anti-proliferative profile (slight inhibition at 0-120 μM) enables p53 target gene induction assays (p21, PUMA) at concentrations that minimize immediate cytotoxicity.
Molecular FormulaC6H5ClN2O4S
Molecular Weight236.63 g/mol
CAS No.38275-34-2
Cat. No.B1678499
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
PK11000: p53 Y220C Mutant Stabilizer
PK11000 (5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid) is a covalent alkylating agent that targets surface-exposed cysteine residues (Cys182, Cys277) within the DNA-binding domain (DBD) of the tumor suppressor protein p53 [1]. Its primary mechanism involves stabilizing both wild-type (WT) and mutant p53 conformations without impairing DNA-binding activity [2]. Extensive molecular dynamics simulations and in vitro analyses have characterized its capacity to restore thermostability and native-like dynamics to the cancer-associated Y220C p53 mutant, making it a well-studied scaffold for p53 reactivation research [3].
Target EngagementCovalent modification of Cys182/Cys277 in p53 DNA-binding domain
Conformational RescueStabilizes Y220C mutant and WT p53 without blocking DNA-binding activity
Study ContextAllosteric reactivation and molecular dynamics research of p53 cancer mutants
[1] Bauer MR, et al. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proc Natl Acad Sci U S A. 2016;113(36):E5271-E5280. View Source
[2] TargetMol. PK11000 | DNA Alkylator/Crosslinker. Datasheet. View Source
[3] Han ISM, et al. Reconnaissance of Allostery via the Restoration of Native p53 DNA-Binding Domain Dynamics in Y220C Mutant p53 Tumor Suppressor Protein. ACS Omega. 2024;9(18):19837-19847. View Source
PK11000: Differentiation from Structural Analogs
Despite sharing a 2-sulfonylpyrimidine core, the PK11000 scaffold family exhibits marked structure-activity relationship (SAR) divergence that precludes simple analog substitution. PK11000 serves as the foundational chemical probe, demonstrating a specific covalent alkylation profile (targeting Cys182 and Cys277) with a measured second-order rate constant for glutathione of 1.37 L·mol⁻¹·s⁻¹ [1]. In contrast, derivative PK11007 induces a more robust p53 thermal stabilization (ΔTm > 3 K vs. PK11000's ΔTm of ~1.2 K at 1 mM) and exhibits faster alkylation kinetics, translating to enhanced anti-proliferative potency in breast cancer cell panels (IC50 range: 2.3–42.2 μM) [2]. PK11010 similarly requires higher compound concentrations for efficacy [3]. Furthermore, PK11000 uniquely achieves a more complete reconstitution of wild-type p53 molecular dynamics compared to newer aminobenzothiazole derivatives, underscoring its distinct allosteric restoration signature [4]. These quantitative differences in kinetics, thermal stabilization magnitude, and allosteric dynamics render each analog a distinct pharmacological tool, not a generic substitute.
PK11000 scaffold profile
Analog substitution context
Moderate thermal stabilization magnitude
Analog PK11007 may induce stronger thermal shifts, altering stabilization-dependent readouts
Defined moderate thiol reactivity kinetics
Faster-alkylating analogs may introduce higher non-specific protein modification in cellular contexts
Complete reconstitution of WT p53 dynamics in silico
Aminobenzothiazole derivatives may only achieve partial local dynamics restoration, shifting allosteric interpretation
[1] Bauer MR, et al. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proc Natl Acad Sci U S A. 2016;113(36):E5271-E5280. View Source
[2] Synnott NC, et al. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, PK11007. Cancer Lett. 2018;414:99-106. View Source
[3] Bauer MR, et al. Supplementary Information for 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proc Natl Acad Sci U S A. 2016. View Source
[4] Han ISM, et al. Reconnaissance of Allostery via the Restoration of Native p53 DNA-Binding Domain Dynamics in Y220C Mutant p53 Tumor Suppressor Protein. ACS Omega. 2024;9(18):19837-19847. View Source
PK11000 Comparative Evidence Guide
Thermal Stabilization: PK11000 vs. PK11007
PK11000 increases the melting temperature (Tm) of the p53 Y220C DNA-binding domain (T-p53C-Y220C) by ΔTm > 1.2 K at 1 mM concentration, as measured by differential scanning fluorimetry (DSF) . In direct comparison, its structural analog PK11007 achieves substantially greater stabilization, with a reported ΔTm > 3 K under comparable conditions . This demonstrates that while PK11000 stabilizes the mutant, PK11007 provides a more pronounced thermal shift, a critical differentiator for studies requiring maximal conformational stabilization.
Thermal Shift (DSF)Head-to-head
ΔTm > 1.2 K vs. > 3 K for PK11007
Supports stabilization endpoint selection in thermal shift assays
Data to verify; source-independent reported comparison
PK11007 yields > 1.8 K greater stabilization than PK11000
Conditions
Differential scanning fluorimetry (DSF); 8 μM protein, 25 mM potassium phosphate pH 7.2, 150 mM NaCl, 1 mM TCEP, 5% DMSO
Why This Matters
Procurement decisions hinge on the required magnitude of p53 stabilization; PK11000 is suitable for moderate stabilization needs, whereas PK11007 is indicated for experiments demanding robust thermal rescue.
The second-order rate constant for the reaction of PK11000 with glutathione was determined to be 1.37 L·mol⁻¹·s⁻¹ by ¹H-NMR kinetics . This rate is lower than many Michael acceptors but falls within the range of therapeutically applied thiol-reactive agents . In contrast, PK11007 and PK11010 exhibit faster alkylation kinetics (exact rate constants not reported in open literature, but described as 'faster') and greater p53 stabilization . This kinetic difference reflects a lower intrinsic thiol reactivity for PK11000, potentially contributing to its distinct cellular selectivity profile.
Glutathione ReactivityClass-level
1.37 L·mol⁻¹·s⁻¹; PK11007 faster (qualitative)
Informs covalent reactivity profile and cellular residence time review
Exact rate constants for comparators not reported in open literature
Second-order rate constant (k) for glutathione alkylation
Target Compound Data
1.37 L·mol⁻¹·s⁻¹
Comparator Or Baseline
PK11007: Faster kinetics (qualitative assessment)
Quantified Difference
PK11007 reacts more rapidly with glutathione than PK11000
Conditions
¹H-NMR kinetics assay
Why This Matters
The rate of glutathione conjugation influences cellular residence time and off-target thiol reactivity; researchers selecting PK11000 over PK11007 accept a slower alkylation rate, which may be advantageous for minimizing non-specific protein modification in certain assay contexts.
p53 Dynamics Reconstitution: PK11000 vs. Aminobenzothiazoles
A 2024 ACS Omega study by Han et al. compared the restorative potential of PK11000 to a series of aminobenzothiazole derivative compounds for rescuing p53 Y220C mutant dynamics [1]. The study found that while complete and precise reconstitution of wild-type p53 molecular dynamics may not be observed with newer aminobenzothiazole derivatives, it was achieved with PK11000 [1]. This indicates that PK11000 uniquely restores a conformational ensemble more closely resembling the wild-type state, a finding not replicated by the comparator set.
WT Dynamics RescueHead-to-head
Complete WT-like ensemble vs. only local reconstitution
Benchmark scaffold for allosteric restoration mechanism studies
Qualitative comparison from MD simulations; requires experimental validation
Complete and precise reconstitution of WT dynamics observed
Comparator Or Baseline
Aminobenzothiazole derivatives (e.g., Effector 22): Only dispersed local reconstitution, not complete WT-like dynamics
Quantified Difference
Qualitative superiority of PK11000 in restoring global WT dynamics
Conditions
All-atom molecular dynamics (MD) simulations, MD-Sectors, and Markov state models of p53 Y220C DBD
Why This Matters
For researchers focused on allosteric mechanisms and conformational rescue, PK11000 provides a benchmark scaffold that achieves near-complete restoration of native dynamics, a property not shared by newer, less-characterized derivatives.
[1] Han ISM, et al. Reconnaissance of Allostery via the Restoration of Native p53 DNA-Binding Domain Dynamics in Y220C Mutant p53 Tumor Suppressor Protein. ACS Omega. 2024;9(18):19837-19847. View Source
Anti-Proliferative Activity in Breast Cancer: PK11000 vs. PK11007
While direct cellular IC50 values for PK11000 across large cell panels are less frequently reported, its derivative PK11007 serves as a key comparator due to the shared core scaffold. PK11007 exhibits IC50 values ranging from 2.3 to 42.2 μM for inhibition of proliferation in a panel of 17 breast cell lines, with significantly lower IC50 values observed for p53-mutated cell lines compared to p53 WT cells (p = 0.003) [1]. PK11000, in contrast, displays a milder anti-proliferative effect in breast cancer cell lines (0-50 μM over 5 days) and only slightly inhibits mutant p53 cancer cells at 0-120 μM after 24 hours . This indicates that PK11007 possesses greater intrinsic cellular potency, while PK11000 exhibits a more moderate activity profile.
Supports potency selection for cell-model proliferation endpoint studies
Direct IC50 for PK11000 not determined in same panel; reported context
anti-proliferativebreast cancerp53 mutantIC50
Evidence Dimension
Anti-proliferative potency in breast cancer cell lines
Target Compound Data
Mild inhibition at 0-120 μM (24h) and 0-50 μM (5d)
Comparator Or Baseline
PK11007: IC50 range 2.3–42.2 μM across 17 breast cell lines
Quantified Difference
PK11007 shows >10-fold lower IC50 values in sensitive p53-mutant lines compared to PK11000's mild activity range
Conditions
Breast cancer cell lines (TNBC and non-TNBC); 24-hour and 5-day proliferation assays
Why This Matters
The choice between PK11000 and PK11007 hinges on desired potency window: PK11007 for high-sensitivity proliferation screens, PK11000 for studies requiring a milder p53-targeting effect with potentially reduced cytotoxicity.
anti-proliferativebreast cancerp53 mutantIC50
[1] Synnott NC, et al. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, PK11007. Cancer Lett. 2018;414:99-106. View Source
PK11000 Optimized Application Scenarios
Allosteric Mechanism Studies of p53 Y220C Rescue
PK11000 is the preferred chemical probe for in-depth allosteric and molecular dynamics investigations of p53 Y220C rescue. As established, it uniquely achieves complete reconstitution of wild-type p53 dynamics in silico, unlike newer aminobenzothiazole derivatives [1]. This makes it ideal for computational and biophysical studies aiming to understand the precise conformational ensemble restoration required for functional p53 reactivation.
Moderate p53 Thermal Stabilization Assays
In experiments requiring a defined, moderate thermal shift of the p53 Y220C DBD, PK11000 provides a quantifiable ΔTm > 1.2 K at 1 mM . This contrasts with PK11007's stronger stabilization (ΔTm > 3 K). Researchers seeking to titrate stabilization magnitude or avoid maximal thermal rescue should select PK11000 over more potent analogs.
Kinetic Profiling of Covalent p53 Modifiers
PK11000 serves as a benchmark compound for studying the relationship between covalent alkylation kinetics and cellular selectivity. Its measured second-order rate constant for glutathione (1.37 L·mol⁻¹·s⁻¹) and low general thiol reactivity (evidenced by lack of alkylation of bacterial N-acetylneuraminate lyase) provide a baseline for comparing faster analogs like PK11007 and PK11010. This is critical for structure-kinetic relationship (SKR) studies.
p53 Pathway Activation with Milder Cytotoxicity
For cellular assays where potent anti-proliferative effects are confounding, PK11000's milder activity profile (slight inhibition at 0-120 μM) is advantageous over PK11007's robust IC50 range (2.3–42.2 μM) [2]. PK11000 allows examination of p53 target gene induction (e.g., p21, PUMA) at concentrations that minimize immediate cytotoxicity, enabling clearer mechanistic dissection.
Application
Selection Property
Validation Focus
p53 allosteric reactivation research
Allosteric restoration dynamics
MD simulation and conformational ensemble analysis
p53 thermal shift screening
Stabilization magnitude titration
DSF endpoint validation with controlled shift
Structure-kinetic relationship studies
Covalent reactivity benchmark
Glutathione conjugation rate and selectivity profiling
p53 target gene induction assays
Milder anti-proliferative profile
Gene expression (p21, PUMA) without confounding cytotoxicity
[1] Han ISM, et al. Reconnaissance of Allostery via the Restoration of Native p53 DNA-Binding Domain Dynamics in Y220C Mutant p53 Tumor Suppressor Protein. ACS Omega. 2024;9(18):19837-19847. View Source
[2] Synnott NC, et al. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, PK11007. Cancer Lett. 2018;414:99-106. View Source
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